molecular formula C19H15ClN2O2S B11623115 N-{1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide

N-{1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide

Cat. No.: B11623115
M. Wt: 370.9 g/mol
InChI Key: NDLZBJYYEKFWDS-UHFFFAOYSA-N
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Description

N-{1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a chlorophenyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide typically involves multiple steps. One common method starts with the reaction of 2-chlorophenylamine with an appropriate acyl chloride to form an amide intermediate. This intermediate is then reacted with thiophene-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-{1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(2-bromophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide
  • N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide
  • N-{1-[(2-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide

Uniqueness

N-{1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. This makes it distinct from similar compounds with different substituents, such as bromine or fluorine.

Properties

Molecular Formula

C19H15ClN2O2S

Molecular Weight

370.9 g/mol

IUPAC Name

N-[1-(2-chloroanilino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H15ClN2O2S/c20-14-9-4-5-10-15(14)21-18(17(23)13-7-2-1-3-8-13)22-19(24)16-11-6-12-25-16/h1-12,18,21H,(H,22,24)

InChI Key

NDLZBJYYEKFWDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2Cl)NC(=O)C3=CC=CS3

Origin of Product

United States

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